molecular formula C20H29FN2O3 B11371488 2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11371488
M. Wt: 364.5 g/mol
InChI Key: ZEUGBAXAAWGCFW-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is a complex organic compound that features a fluorophenoxy group, a morpholinyl group, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with an appropriate halogenated compound to form the 4-fluorophenoxy intermediate. This intermediate is then reacted with a cyclohexylmethylamine derivative under controlled conditions to introduce the cyclohexylmethyl group. Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the morpholinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,3-benzenediol
  • 5-{5-chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives

Uniqueness

2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H29FN2O3

Molecular Weight

364.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide

InChI

InChI=1S/C20H29FN2O3/c1-16(26-18-7-5-17(21)6-8-18)19(24)22-15-20(9-3-2-4-10-20)23-11-13-25-14-12-23/h5-8,16H,2-4,9-15H2,1H3,(H,22,24)

InChI Key

ZEUGBAXAAWGCFW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1(CCCCC1)N2CCOCC2)OC3=CC=C(C=C3)F

Origin of Product

United States

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